Cas no 16154-70-4 (Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate)

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring both piperazine and phenylamine functional groups. Its structure combines a carboxylate ester moiety with an aromatic amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity allows for further functionalization, particularly in the development of bioactive molecules such as receptor ligands or enzyme inhibitors. Its stability under standard conditions and well-defined chemical properties enhance its utility in research and industrial applications. The presence of the electron-rich aminophenyl group also facilitates participation in coupling reactions, broadening its synthetic applicability. This compound is typically handled under controlled conditions due to its amine functionality.
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate structure
16154-70-4 structure
商品名:Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
CAS番号:16154-70-4
MF:C13H19N3O2
メガワット:249.30886
CID:889419
PubChem ID:40147975

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
    • Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
    • 4-(4-aminophenyl)-1-piperazinecarboxylic acid ethyl ester
    • 4-(4-aminophenyl)-piperazine-1-carboxylic acid ethyl ester
    • J-520926
    • MFCD11848963
    • DTXSID10653889
    • DA-33999
    • 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
    • AKOS005069977
    • 1X-0601
    • 16154-70-4
    • YMOGSBUAJSYWPC-UHFFFAOYSA-N
    • CS-0361542
    • SCHEMBL2581059
    • MDL: MFCD11848963
    • インチ: InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
    • InChIKey: YMOGSBUAJSYWPC-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 249.14800
  • どういたいしつりょう: 249.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • PSA: 58.80000
  • LogP: 2.13140

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate セキュリティ情報

  • 危険レベル:IRRITANT

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR32500-1g
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
16154-70-4 95%
1g
£370.00 2025-02-20
Apollo Scientific
OR32500-500mg
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
16154-70-4 95%
500mg
£231.00 2025-02-20
A2B Chem LLC
AA87523-25g
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
16154-70-4 >95%
25g
$7240.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-300589-1 mg
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate,
16154-70-4
1mg
¥519.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-300589A-5 mg
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate,
16154-70-4
5mg
¥587.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-300589A-5mg
Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate,
16154-70-4
5mg
¥587.00 2023-09-05
A2B Chem LLC
AA87523-5g
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
16154-70-4 >95%
5g
$1919.00 2024-04-20
A2B Chem LLC
AA87523-1mg
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
16154-70-4 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AA87523-5mg
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
16154-70-4 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AA87523-1g
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
16154-70-4 >95%
1g
$540.00 2024-04-20

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 関連文献

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylateに関する追加情報

Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate: A Comprehensive Overview

Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate, also known by its CAS number 16154-70-4, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with an ethyl carboxylate group and a 4-amino phenyl substituent. The molecule's structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The synthesis of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate typically involves multi-step reactions, often starting from piperazine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining high yields. These developments underscore the compound's importance as a building block in organic synthesis.

One of the most notable applications of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate is in the development of bioactive molecules. Its structure allows for easy functionalization, making it an ideal candidate for drug design. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. A recent study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing novel anti-cancer agents.

In addition to its role in drug discovery, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate has found applications in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing advanced materials for catalysis and sensing applications. For instance, researchers have utilized this compound to create highly sensitive sensors for detecting heavy metal ions in aqueous environments.

Recent research has also focused on understanding the biodegradation and environmental impact of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This finding is particularly relevant for industries involved in large-scale production and application of this compound.

The versatility of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate extends to its use as a chiral auxiliary in asymmetric synthesis. Its chiral derivatives have been employed to synthesize enantiomerically enriched compounds, which are critical for developing enantioselective drugs. This application highlights the compound's role as a key intermediate in modern organic synthesis.

Moreover, advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties, making it suitable for applications in organic electronics and optoelectronics.

In conclusion, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxy late (CAS No: 16154-70-4) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic methodologies and application development, positions it as an essential tool in modern chemical research.

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Amadis Chemical Company Limited
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